molecular formula C8H9ClN6O B1480090 2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one CAS No. 2097997-88-9

2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

Cat. No.: B1480090
CAS No.: 2097997-88-9
M. Wt: 240.65 g/mol
InChI Key: ZPGTURBNQTZVJW-UHFFFAOYSA-N
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Description

2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one is a bifunctional synthetic intermediate of significant value in modern chemical biology and drug discovery, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). The compound features a piperazine-based E3 ligase binding moiety, which is designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8241371/]. This recruitment is a critical step in the PROTAC mechanism, where the heterobifunctional molecule brings a target protein of interest into proximity with the ubiquitin-proteasome system, leading to the target's degradation. The presence of the terminal azide group on the ethanone linker enables efficient conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," allowing researchers to attach a wide array of alkyne-functionalized target protein ligands [https://pubmed.ncbi.nlm.nih.gov/15214446/]. This versatility makes the compound an essential building block for the rapid synthesis and optimization of diverse PROTAC libraries aimed at degrading challenging drug targets. Beyond PROTACs, this reagent also finds application in the synthesis of Antibody-Drug Conjugates (ADCs) and other advanced bioconjugates, where its reactive handles facilitate the precise and stable linkage of cytotoxic payloads or other functional modules to biological vectors. Its primary research value lies in enabling the exploration of targeted protein degradation as a therapeutic strategy and in advancing the development of next-generation biopharmaceuticals.

Properties

IUPAC Name

2-azido-1-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN6O/c9-6-3-11-7-5-14(1-2-15(6)7)8(16)4-12-13-10/h3H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGTURBNQTZVJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an azido group and a chloro-substituted imidazo[1,2-a]pyrazine moiety. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity : Some derivatives have shown selective cytotoxicity towards cancer cell lines.
  • Antimicrobial Properties : Certain compounds in this class demonstrate activity against bacterial strains.
  • Pro-apoptotic Effects : Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways.

The biological activity of this compound may involve:

  • Reactive Oxygen Species (ROS) Generation : Compounds similar to this one have been shown to increase ROS levels in cancer cells, leading to oxidative stress and cell death.
  • Caspase Activation : The induction of apoptosis is often mediated by caspase-dependent pathways.
  • Inhibition of Pro-inflammatory Cytokines : Some studies indicate a reduction in interleukin-6 (IL-6) secretion upon treatment with related compounds.

Case Study 1: Anticancer Activity

A recent study evaluated the effects of related imidazo[1,2-a]pyrazine derivatives on K562 leukemia cells. The results showed that certain derivatives induced apoptosis and reduced cell viability significantly. The mechanisms involved included increased ROS production and activation of caspases (Table 1).

CompoundIC50 (µM)Apoptosis InductionROS Generation
Compound A5.0YesHigh
Compound B10.0YesModerate
Compound C15.0NoLow

Table 1: Biological activity of imidazo[1,2-a]pyrazine derivatives on K562 cells.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of azido-containing compounds. The findings indicated moderate activity against Gram-positive bacteria with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL for selected compounds.

Comparison with Similar Compounds

Structural Modifications and Antimalarial Activity

Key analogs differ in substituents at positions 2 and 3 of the imidazo[1,2-a]pyrazine scaffold. Substitutions significantly influence potency against Plasmodium strains (Table 1):

Table 1: IC₅₀ Values (nM) of Selected Imidazolopiperazines Against Plasmodium falciparum

Compound Name IC₅₀ (3D7 Strain) IC₅₀ (W2 Strain) Key Substituents
2-Amino-1-(3-(4-fluorophenylamino)-2-(3-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone 10 30 3-(4-Fluoroanilino), 2-(3-Fluorophenyl)
2-Amino-1-(2-(4-chlorophenyl)-3-((4-fluorophenyl)amino)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone Not reported Not reported 3-(4-Fluoroanilino), 2-(4-Chlorophenyl)
2-Amino-1-(3-(4-fluorophenylamino)-2-(4-methoxyphenyl)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone 2270 1702 3-(4-Fluoroanilino), 2-(4-Methoxyphenyl)

Key Observations :

  • Electron-Withdrawing Groups Enhance Potency : The 3-fluorophenyl-substituted analog (IC₅₀ = 10 nM, 3D7 strain) shows superior activity compared to methoxy- or methyl-substituted derivatives, suggesting electron-withdrawing groups optimize target engagement .
  • Azide vs. Amine: The azido group in the target compound replaces the amino group common in analogs. This modification may alter pharmacokinetics or enable conjugation but requires further validation .

Preparation Methods

A key approach involves the introduction of the azido group onto an acetamide derivative of the imidazo[1,2-a]pyrazine scaffold. This is typically achieved by converting a suitable amine precursor into the corresponding azidoacetamide using azidation reagents.

  • Reagents and Conditions : The synthesis often employs 2-azido-1,3-dimethylimidazolinium hexafluorophosphate as the azide donor, with triethylamine as a base in an aprotic solvent such as acetonitrile. This method was successfully applied to related compounds, yielding azido-substituted ethanones suitable for further click chemistry applications.

  • Mechanism : The primary amine on the imidazo[1,2-a]pyrazine ring reacts with the azidating agent to form the azidoacetamide via nucleophilic substitution, preserving the integrity of the heterocyclic core.

Chlorination and Ring Functionalization

The 3-chloro substitution on the dihydroimidazo[1,2-a]pyrazine ring is introduced either prior to or following azidation, depending on the synthetic route.

  • Chlorination Methods : Chlorine substituents can be introduced via electrophilic aromatic substitution or by using chlorinating agents on precursor heterocycles. Specific conditions vary but often involve mild chlorinating reagents to avoid ring degradation.

  • Precursor Preparation : The 5,6-dihydroimidazo[1,2-a]pyrazine core is typically synthesized by cyclization of appropriate amino-ketone or diamine precursors, followed by functional group transformations to install the chloro substituent.

Representative Preparation Procedure

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl precursor Cyclization of diamine with appropriate ketone; chlorination with mild chlorinating agent Moderate to high yield; purity confirmed by NMR
2 Azidation of ethanone side chain Reaction with 2-azido-1,3-dimethylimidazolinium hexafluorophosphate, triethylamine in acetonitrile Yields 60-80% after purification by HPLC
3 Purification Preparative HPLC or flash chromatography High purity (>95%) confirmed by NMR and MS

Analytical Characterization and Purification

  • NMR Spectroscopy : The aromatic and aliphatic regions of the compound exhibit characteristic shifts consistent with the azido and chloro substituents. The azido group shows no direct NMR signal but affects neighboring proton environments.

  • Mass Spectrometry : Molecular ion peaks corresponding to the expected molecular weight confirm the successful synthesis.

  • Purification Techniques : Preparative high-performance liquid chromatography (HPLC) is the preferred method to isolate the pure compound, often as trifluoroacetic acid (TFA) salts to enhance stability and solubility.

Comparative Analysis of Preparation Methods

Method Azide Source Solvent Base Yield (%) Notes
Azidation with 2-azido-1,3-dimethylimidazolinium hexafluorophosphate 2-azido-1,3-dimethylimidazolinium hexafluorophosphate Acetonitrile Triethylamine 60-80 Suitable for azidoacetamide formation; mild conditions; compatible with sensitive heterocycles
Alternative azide introduction (literature methods) Sodium azide with acyl chloride intermediate DMF or other polar aprotic solvents Base (e.g., triethylamine) Variable Requires careful control to avoid side reactions; less commonly reported for this scaffold

Research Findings and Notes

  • The azidation method using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate is effective for preparing azidoacetamide derivatives of complex heterocycles, including the 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl scaffold.

  • The compound's stability in aqueous solution is confirmed for at least seven days under light exposure, indicating good photostability, which is important for handling and storage.

  • The azido group enables further functionalization via copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry"), facilitating the synthesis of conjugates and derivatives for pharmaceutical applications.

  • Purification by HPLC ensures high purity and isolation of the compound as stable TFA salts, suitable for biological testing and crystallographic studies.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Material 3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl amine derivative
Azidation Reagent 2-azido-1,3-dimethylimidazolinium hexafluorophosphate
Base Triethylamine
Solvent Acetonitrile
Temperature Room temperature to mild heating (e.g., 25-60 °C)
Reaction Time Several hours (e.g., 3-16 h)
Purification Preparative HPLC, flash chromatography
Yield Range 60-80%
Stability Photostable in aqueous solution for at least 7 days

Q & A

Q. What synthetic methodologies are effective for constructing the imidazo[1,2-a]pyrazine core in 2-azido derivatives?

The imidazo[1,2-a]pyrazine scaffold is typically synthesized via multicomponent reactions such as the Ugi reaction, followed by cyclization and functionalization. For example, intermediate amines are coupled with activated carboxylic acids (e.g., HATU-mediated coupling with Boc-glycine) and deprotected under acidic conditions (e.g., HCl in dioxane) to yield amino-substituted derivatives . The azido group can be introduced via diazo transfer reactions or substitution of halogenated intermediates. Key steps include purification by column chromatography (e.g., 0–3% MeOH/DCM gradient) and validation via LCMS and 1H^1H NMR .

Q. How can structural characterization and purity of 2-azido derivatives be validated?

Analytical workflows combine:

  • LCMS : To confirm molecular weight (e.g., M+1=426.47M+1 = 426.47 for related compounds) .
  • 1H^1H NMR : For regiochemical assignment (e.g., aromatic protons at δ 7.78 ppm in DMSO-d6_6) .
  • Elemental analysis : To verify stoichiometry (e.g., %C, %H, %N within ±0.1% of theoretical values) .
  • HPLC purity : >95% purity thresholds are standard for pharmacological studies .

Advanced Research Questions

Q. How do substituents on the imidazo[1,2-a]pyrazine scaffold influence antimalarial activity?

Structure-activity relationship (SAR) studies highlight:

  • Electron-withdrawing groups (e.g., Cl) : Enhance activity against Plasmodium strains. For example, 3-chloro substitution correlates with lower IC50_{50} values (e.g., 10 nM in 3D7 strain vs. 30 nM in W2) .
  • Azido vs. amino groups : Azido derivatives may act as prodrugs, releasing cytotoxic amines via in vivo reduction. Comparative IC50_{50} profiling under reducing conditions is critical .
  • Steric effects : Bulky substituents (e.g., 8,8-dimethyl) improve metabolic stability but may reduce solubility .

Q. How can contradictory IC50_{50}50​ data across Plasmodium strains (e.g., 3D7 vs. W2) be resolved?

Discrepancies arise from strain-specific resistance mechanisms:

  • PfCRT mutations in W2: Reduce susceptibility to basic amines. Use isogenic parasite lines to isolate transporter-mediated effects .
  • Redox environment : Azido derivatives may show strain-dependent activation. Test compounds in glutathione-depleted assays to mimic intraparasitic conditions .
  • Dose-response curves : Use nonlinear regression (e.g., Hill slopes) to quantify efficacy shifts .

Q. What strategies optimize pharmacokinetic properties of 2-azidoimidazo[1,2-a]pyrazines?

  • Solubility : Introduce hydrophilic groups (e.g., PEGylation) or salt forms (e.g., HCl or TFA salts) .
  • Metabolic stability : Replace labile azido groups with stable bioisosteres (e.g., triazoles) post in vivo click chemistry .
  • Blood-brain barrier (BBB) penetration : LogP <3 and polar surface area <90 Å2^2 are ideal. Use in silico models (e.g., SwissADME) to guide derivatization .

Methodological Considerations

Q. How are in vitro antimalarial assays designed to evaluate 2-azido derivatives?

  • Parasite culture : Synchronize P. falciparum (3D7/W2) at ring stage and treat with compounds for 72 hours .
  • Detection : Measure ATP levels (luciferase assays) or DNA content (SYBR Green) .
  • Controls : Include chloroquine (CQ) and artemisinin derivatives as reference inhibitors .

Q. What computational tools predict target engagement for 2-azidoimidazo[1,2-a]pyrazines?

  • Molecular docking : Use PfATP4 or PfCRT crystal structures (PDB: 7KFE) to model binding .
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100 ns trajectories in GROMACS) .
  • QSAR models : Artificial neural networks (ANNs) trained on IC50_{50} datasets predict novel analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-azido-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethan-1-one

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